rac N-Demethyl Dapoxetine Hydrochloride
Description
Significance as a Pharmacologically Active Metabolite
The process of drug metabolism does not always result in inactive compounds. In many cases, metabolites are pharmacologically active, contributing to or modifying the therapeutic effect of the parent drug. N-Demethyl Dapoxetine (B195078) is a clear example of such an active metabolite. researchgate.net Research and pharmacokinetic studies have established that desmethyldapoxetine is not an inert byproduct; rather, it is considered to be approximately equipotent to Dapoxetine itself. nih.govwikipedia.org
| Compound | Metabolic Role | Pharmacological Activity Status | Notes |
|---|---|---|---|
| Dapoxetine | Parent Drug | Active | A potent SSRI with a short half-life. nih.govscispace.com |
| N-Demethyl Dapoxetine (Desmethyldapoxetine) | Major Active Metabolite | Active | Considered equipotent to Dapoxetine. nih.govwikipedia.org |
| N,N-Didesmethyl Dapoxetine (Didesmethyldapoxetine) | Active Metabolite | Active | Equipotent to Dapoxetine but has limited clinical effect due to low plasma concentrations. nih.govwikipedia.org |
| Dapoxetine-N-oxide | Major Metabolite | Inactive | A weak SSRI that contributes no significant clinical effect. wikipedia.org |
Rationale for Dedicated Academic Investigation of rac N-Demethyl Dapoxetine Hydrochloride
The dedicated academic investigation of this compound is driven by several key factors fundamental to drug development and pharmacology. When a parent drug is metabolized into a compound that is both abundant and pharmacologically active, the metabolite's characteristics become critical to understanding the drug's complete profile.
The primary rationale includes:
Contribution to Efficacy: Since N-Demethyl Dapoxetine is equipotent to Dapoxetine, its formation and persistence in the body can extend or contribute to the therapeutic effects of the parent drug. nih.govwikipedia.org Quantifying its concentration and duration in plasma is essential for building accurate pharmacokinetic and pharmacodynamic models.
Understanding Metabolic Pathways: Studying metabolites like N-Demethyl Dapoxetine provides insight into the specific metabolic pathways involved, such as the role of CYP2D6 and CYP3A4 enzymes. mdpi.com This knowledge is vital for predicting and assessing potential drug-drug interactions.
Comprehensive Pharmacokinetic Profiling: A complete pharmacokinetic profile of a drug must include its major active metabolites. Studies have shown that the pharmacokinetics of desmethyldapoxetine, like its parent compound, are unaffected by multiple dosing, which is an important characteristic for understanding its accumulation potential. nih.gov
Regulatory Requirements: Drug development studies necessitate the identification and synthesis of drug metabolites to fully evaluate the safety and efficacy of a new chemical entity. researchgate.net
Overview of Current Research Landscape Pertaining to N-Demethylated Analogues
The study of N-demethylated analogues is a well-established and critical area within medicinal chemistry and pharmacology. N-demethylation is a common Phase I metabolic reaction where a methyl group is removed from a nitrogen atom, a process frequently mediated by cytochrome P450 enzymes. researchgate.net This biotransformation is significant because it can dramatically alter the properties of the parent molecule.
The research landscape for N-demethylated analogues is broad and focuses on several key aspects:
Activity Modification: N-demethylation can produce metabolites that have similar, reduced, or even enhanced pharmacological activity compared to the parent drug. In some cases, the N-demethylated metabolite is the primary active agent.
Synthesis and Characterization: A significant area of research involves the chemical synthesis of these metabolites. researchgate.net This allows for their use as analytical standards and enables detailed in vitro and in vivo pharmacological testing, independent of the parent drug.
Drug Development: The identification and characterization of N-dealkylated metabolites are essential throughout all phases of drug development. researchgate.net Understanding how a drug is metabolized helps in designing safer and more effective therapeutic agents. For instance, the "magic methyl" concept in drug discovery highlights how the addition or removal of a single methyl group can profoundly impact a compound's potency, selectivity, and metabolic stability. mdpi.com
Broader Applications: The principles of N-demethylation are applied across various therapeutic areas. For example, in opioid research, the N-demethylation of compounds like thebaine and morphine is a key step in the semi-synthesis of other important opioid medicines. researchgate.net
The investigation of this compound fits squarely within this established research paradigm, reflecting a fundamental principle of drug metabolism: to fully understand a drug, one must also understand its metabolites.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H22ClNO |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H |
InChI Key |
USKHWFSVXPFHHA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Rac N Demethyl Dapoxetine Hydrochloride
Strategies for the Synthesis of rac N-Demethyl Dapoxetine (B195078) and its Hydrochloride Salt
The synthesis of rac N-Demethyl Dapoxetine can be approached either by direct demethylation of a precursor or by building the molecule from a mono-methylated or non-methylated intermediate.
The removal of an N-methyl group from a tertiary amine is a common transformation in organic synthesis, particularly in alkaloid chemistry. researchgate.net Several established methods can be applied to synthesize N-demethylated analogues. These methodologies historically include the von Braun reaction, the use of chloroformate and azodicarboxylate reagents, and the Polonovski reaction. researchgate.net Photochemical and biochemical procedures have also been successfully employed for N-demethylation. researchgate.net
Common N-demethylation methods include:
Von Braun Reaction : This classic method utilizes cyanogen bromide to convert a tertiary amine into a cyanamide, which is then hydrolyzed to the secondary amine. almacgroup.com
Chloroformate Reagents : Reagents like vinyl chloroformate or phenyl chloroformate react with the tertiary amine to form a carbamate intermediate, which is subsequently cleaved to yield the secondary amine.
Polonovski Reaction : This reaction involves the formation of an amine N-oxide, followed by treatment with an agent like ferrous sulfate (FeSO₄·7H₂O) or acetic anhydride to facilitate demethylation. google.comgoogle.com This method is noted as an alternative to procedures using more toxic or expensive reagents. semanticscholar.org
Biocatalytic Demethylation : Enzymatic approaches, for instance, using cytochrome P450 enzymes, can achieve selective N-demethylation under mild conditions and are considered a green chemistry approach. almacgroup.com
These methods, while generally applicable, may require careful optimization to be effective for the specific substrate of dapoxetine or its precursors, aiming for high yield and chemoselectivity. researchgate.net
For example, a common strategy for synthesizing chiral amines involves the use of a chiral auxiliary. A synthesis for (S)-dapoxetine begins with 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, which is condensed with a chiral auxiliary to form a chiral N-tert-butanesulfinylimine intermediate. nih.gov This intermediate is then reduced diastereoselectively to produce the corresponding sulfinamide. nih.gov Cleavage of the sulfinyl group with an acid in a solvent like methanol yields the primary amine. nih.gov
To obtain the N-demethylated product, this primary amine can be subjected to a controlled N-methylation reaction to introduce a single methyl group, for example, by reductive amination using formaldehyde under specific conditions or by using other mono-methylating agents. The final step would involve converting the resulting secondary amine to its hydrochloride salt.
A general scheme for this approach is as follows:
Synthesis of the primary amine precursor, (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.
Mono-N-methylation of the primary amine to yield (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (N-Demethyl Dapoxetine).
Salt formation with hydrochloric acid to produce the final hydrochloride product.
This precursor-based method offers a high degree of control over the final product's structure and stereochemistry.
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Forms
As dapoxetine contains a single chiral center, obtaining enantiomerically pure forms is critical. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
Chiral auxiliaries are widely used for the asymmetric synthesis of chiral amines. nih.gov A notable example in the synthesis of dapoxetine is the use of (S)-tert-butanesulfinamide. nih.govbeilstein-journals.orgnih.govresearchgate.net This method allows for the concise, mild, and stereoselective synthesis of the target compound with excellent yield and purity. beilstein-journals.orgnih.gov
The key steps in this synthetic route are:
Condensation: Commercially available 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one is condensed with the chiral auxiliary, (S)-tert-butanesulfinamide, to form a chiral N-tert-butanesulfinylimine. nih.gov
Diastereoselective Reduction: The sulfinylimine is reduced to the corresponding sulfinamide. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity. nih.gov
Hydrolysis: The N-tert-butanesulfinyl group is conveniently cleaved under acidic conditions to afford the chiral primary amine with high enantiomeric purity. nih.gov
N-Alkylation: The primary amine can then be N-methylated to produce N-Demethyl Dapoxetine.
This approach has been shown to produce (S)-dapoxetine with an excellent enantiomeric excess (ee) of 99.3%. nih.gov
Table 1: Key Data for Asymmetric Synthesis using (S)-tert-butanesulfinamide
| Step | Description | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| 1 | Formation of Sulfinylimine | (S)-tert-butanesulfinamide, Ti(OEt)₄ | Chiral intermediate formation | nih.gov |
| 2 | Diastereoselective Reduction | BH₃ in isopropyl ether | 99.0% diastereomeric excess (de) | nih.gov |
| 3 | Hydrolysis of Auxiliary | HCl/EtOH in methanol | Primary amine in 90.0% yield | nih.gov |
| 4 | Reductive Amination (for Dapoxetine) | HCOOH, Formaldehyde | (S)-dapoxetine with 99.3% ee | nih.gov |
When a racemic mixture is synthesized, chiral resolution techniques are employed to separate the enantiomers. For dapoxetine and its analogues, chromatographic and electrophoretic methods are particularly effective.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) based on polysaccharides are highly effective for separating dapoxetine enantiomers. Columns such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), cellulose tris(4-methylbenzoate), and amylose tris(3,5-dimethylphenylcarbamate) have been successfully used. elte.hu These methods can be applied for both analytical and preparative scale separation. unibo.it The separation of dapoxetine enantiomers is often a critical part of quality control to ensure the enantiomeric purity of the final product. elte.hugoogle.com
Capillary Electrophoresis (CE): Capillary zone electrophoresis using cyclodextrins as chiral selectors is another powerful technique for the enantioseparation of dapoxetine. nih.gov Over 20 different cyclodextrins have been screened, with randomly methylated-γ-cyclodextrin being identified as a particularly effective chiral selector. nih.gov By optimizing parameters such as buffer concentration, pH, temperature, and applied voltage, a high resolution between the enantiomers can be achieved. nih.gov
Table 2: Optimized Conditions for Chiral Capillary Electrophoresis of Dapoxetine Enantiomers
| Parameter | Optimal Value | Reference |
|---|---|---|
| Chiral Selector | 3 mM methylated-γ-Cyclodextrin | nih.gov |
| Buffer | 70 mM acetate (B1210297) | nih.gov |
| pH | 4.5 | nih.gov |
| Temperature | 15 °C | nih.gov |
| Voltage | +15 kV | nih.gov |
| Resolution Achieved | 7.01 | nih.gov |
Preparation of Labeled rac N-Demethyl Dapoxetine Hydrochloride for Research
Isotopically labeled compounds are indispensable tools for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis. The preparation of labeled this compound typically involves incorporating a stable isotope, such as deuterium (²H or D), into the molecule.
A common strategy is to introduce the isotopic label in the final stages of the synthesis to maximize efficiency. For N-Demethyl Dapoxetine, deuterium atoms can be incorporated into the N-methyl group. For instance, a deuterated version, N-Desmethyl Dapoxetine-d7 HCl, is available as a research chemical, indicating established synthetic routes. axios-research.com
The synthesis could involve using a deuterated methylating agent in the N-alkylation step of the primary amine precursor. Alternatively, if starting from a precursor that already contains the N-methyl group, isotopic exchange reactions could be employed, although this is often less specific. For radiolabeling, a synthesis of (S)-dapoxetine has been described using ¹¹CH₃I, a strategy that could be adapted for preparing a radiolabeled N-demethyl analogue. semanticscholar.org The final labeled compound is then converted to its hydrochloride salt for improved stability and handling.
Deuterium-Labeled Analogues for Isotope Dilution Mass Spectrometry (e.g., rac N-Demethyl Dapoxetine-D3/D7 Hydrochloride)
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in biological samples. This technique relies on the use of stable isotope-labeled analogues of the analyte as internal standards. For rac N-Demethyl Dapoxetine, deuterium-labeled versions, such as D3 and D7 hydrochloride salts, serve this critical role.
The synthesis of these analogues involves the incorporation of deuterium atoms at specific positions in the molecule. For instance, rac N-Demethyl Dapoxetine-D3 Hydrochloride is chemically known as N-(Methyl-d3)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride, indicating that the three hydrogen atoms on the N-methyl group are replaced with deuterium. synzeal.comkmpharma.inaquigenbio.com The D7 analogue features seven deuterium atoms incorporated into the structure. simsonpharma.commedchemexpress.eu
These deuterated compounds are chemically identical to their non-labeled counterparts but have a higher mass. When added to a sample, they behave identically during extraction, chromatography, and ionization processes. However, they can be distinguished by the mass spectrometer, allowing for highly accurate and precise quantification of the unlabeled analyte by correcting for any sample loss during processing. These standards are crucial for analytical method development, validation, and quality control applications. synzeal.comaquigenbio.com
Table 1: Properties of Deuterium-Labeled this compound Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Name |
|---|---|---|---|
| rac N-Demethyl Dapoxetine-D3 Hydrochloride | C₂₀H₁₈D₃NO·HCl | 294.4 + 36.5 | N-(Methyl-d3)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride |
Radiosynthesis of Carbon-11 Labeled Analogues for Preclinical Imaging
For in vivo studies, particularly Positron Emission Tomography (PET), analogues of N-Demethyl Dapoxetine are labeled with positron-emitting radionuclides like Carbon-11. PET is a non-invasive imaging technique that allows for the study of metabolic processes and receptor binding in real-time. openmedscience.com
The radiosynthesis of a C-11 labeled analogue has been reported for the parent compound, Dapoxetine, using its mono-methyl precursor, which is N-Demethyl Dapoxetine. nih.gov The process involves the N-methylation of S-(+)-N-methyl-α-[2-(naphthalenyloxy)ethyl]benzene methanamine hydrochloride (the N-demethyl precursor) using [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov
In a typical synthesis, a solution of the N-demethyl precursor in dimethyl sulfoxide (DMSO) is treated with [¹¹C]CH₃I and heated. nih.gov The resulting [¹¹C]Dapoxetine hydrochloride is then purified using High-Performance Liquid Chromatography (HPLC). This rapid synthesis is necessary due to the short half-life of Carbon-11 (approximately 20.4 minutes). openmedscience.comnih.gov The final product is used for preclinical PET imaging studies to investigate serotonin (B10506) re-uptake mechanisms in vivo. nih.gov
Table 2: Radiosynthesis Parameters for [¹¹C]Dapoxetine from its N-Demethyl Precursor nih.gov
| Parameter | Details |
|---|---|
| Precursor | S-(+)-N-methyl-α-[2-(naphthalenyloxy)ethyl]benzene methanamine hydrochloride |
| Radiosyntheton | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) |
| Reaction Conditions | Precursor in DMSO, heated at 110 °C for 8 minutes |
| Purification Method | HPLC on a C18 cartridge |
| Synthesis Time | ~40 minutes from end of bombardment |
| Radiochemical Purity | > 99% |
| Specific Activity | > 400 mCi/µmol |
Metabolic Pathways and Biotransformation Studies of Dapoxetine Yielding Rac N Demethyl Dapoxetine
Enzymatic Pathways Involved in N-Demethylation of Dapoxetine (B195078) (e.g., CYP2D6, CYP3A4, FMO1)
The metabolism of dapoxetine into its various metabolites, including the N-demethylated form, is facilitated by several enzyme systems located predominantly in the liver and kidneys. mdpi.com In vitro studies utilizing human liver, kidney, and intestinal microsomes have identified the primary enzymatic contributors to dapoxetine clearance. mdpi.com
The key enzymes responsible for the biotransformation of dapoxetine are members of the cytochrome P450 (CYP) superfamily and flavin-containing monooxygenase (FMO) family. nih.govresearchgate.net Specifically, CYP2D6 and CYP3A4 have been identified as major players in its metabolism. nih.govresearchgate.netresearchgate.net Alongside these CYP isozymes, Flavin monooxygenase 1 (FMO1) is also significantly involved in the metabolic processes. mdpi.comnih.govresearchgate.net These enzymes catalyze the N-demethylation and N-oxidation of the dapoxetine molecule. nih.govresearchgate.net The N-demethylation pathway specifically leads to the formation of rac N-Demethyl Dapoxetine, also known as desmethyldapoxetine. mdpi.comnih.gov
Characterization of Biotransformation Kinetics in Preclinical Models (e.g., Hepatic Microsomes, in vitro systems)
The kinetics of dapoxetine's biotransformation have been characterized using in vitro preclinical models, most notably human liver microsomes (HLM). researchgate.netnih.gov These studies provide insight into the rate and efficiency of its metabolic clearance.
In experiments with HLM, dapoxetine demonstrates rapid metabolism. researchgate.net Research has shown that within the first 30 minutes of incubation with hepatic microsomes, approximately 70% of the parent dapoxetine compound is metabolized. nih.gov Following this initial rapid phase, the rate of biotransformation slows down significantly. nih.gov The optimal reaction time for the formation of its various metabolites in this in vitro system is observed to be between 30 and 60 minutes of incubation, after which the concentration of these metabolites begins to decrease. nih.gov
| Incubation Time (minutes) | Percentage of Dapoxetine Metabolized | Metabolism Rate Description |
|---|---|---|
| 0 - 30 | ~70% | Rapid |
| > 30 | Remaining ~30% | Significantly slowed |
Identification and Structural Elucidation of Other Metabolites and their Relationship to N-Demethyl Dapoxetine
The metabolism of dapoxetine is complex, yielding multiple biotransformation products. N-dealkylation is one of the most critical metabolic reactions for dapoxetine. nih.gov This process results in the formation of N-Demethyl Dapoxetine (desmethyldapoxetine) and N,N-didesmethyldapoxetine. nih.govresearchgate.net Alongside demethylation, N-oxidation is another key pathway, producing Dapoxetine N-oxide, which is a major circulating metabolite but is considered pharmacologically weak. mdpi.com
Detailed investigations using high-resolution liquid chromatography-mass spectrometry (LC-MS) on human liver microsome assays have successfully identified and characterized eleven distinct phase I biotransformation products of dapoxetine. nih.govresearchgate.net Many of these were previously unreported in scientific literature. nih.gov The primary metabolic reactions identified were N-dealkylation, hydroxylation, N-oxidation, and dearylation. nih.govresearchgate.net
In these studies, N-Demethyl Dapoxetine (designated as metabolite M1) was confirmed to be the main metabolite produced, appearing at significantly higher levels than other products. nih.gov Interestingly, the metabolic process can proceed further from this point; a subsequent hydroxylation of N-Demethyl Dapoxetine leads to the formation of N-desmethyl-4-hydroxydapoxetine, which was identified as the second most abundant metabolite. researchgate.net
| Metabolic Pathway | Resulting Metabolite(s) | Relative Abundance |
|---|---|---|
| N-Demethylation | rac N-Demethyl Dapoxetine (Desmethyldapoxetine) | Primary metabolite |
| N-Demethylation followed by Hydroxylation | N-desmethyl-4-hydroxydapoxetine | Second most abundant metabolite |
| N,N-Didemethylation | N,N-Didesmethyldapoxetine | Identified metabolite |
| N-Oxidation | Dapoxetine N-oxide | Major circulating metabolite |
| Dearylation | Dearylated metabolites | Identified pathway |
Interspecies Metabolic Comparisons in Preclinical Animal Models
The use of preclinical animal models (such as rats, dogs, and monkeys) is a standard practice in drug development to predict the metabolic fate of new compounds in humans. However, significant interspecies differences in drug metabolism are common, which complicates direct extrapolation of animal data to human outcomes. nih.gov These differences arise from variations in the expression levels, isoform composition, and catalytic activities of drug-metabolizing enzymes, particularly the CYP family. nih.gov
While direct, comparative in vitro studies on dapoxetine metabolism across multiple preclinical species and humans are not extensively detailed in the available literature, general principles of drug metabolism suggest that both qualitative and quantitative differences are likely to exist. Studies on other drugs using hepatocytes and liver microsomes from rats, dogs, monkeys, and humans have consistently shown that while metabolic pathways can be similar, the rate of metabolism and the profile of major metabolites often vary significantly. nih.govnih.govresearchgate.netnih.gov For instance, research on various compounds has demonstrated that the formation rates of specific metabolites can differ several-fold between species like dogs, rats, and humans. nih.gov
Analytical Chemistry and Advanced Characterization of Rac N Demethyl Dapoxetine Hydrochloride
Development and Validation of Chromatographic Methods
Chromatographic techniques are indispensable for separating rac N-Demethyl Dapoxetine (B195078) Hydrochloride from its parent compound, other related substances, and potential impurities. The development and validation of these methods are governed by stringent guidelines to ensure they are reliable, accurate, and reproducible.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantification of rac N-Demethyl Dapoxetine Hydrochloride. Reversed-phase HPLC (RP-HPLC) is the most common modality, offering robust and reproducible methods.
A typical RP-HPLC method for the analysis of Dapoxetine and its related substances, including N-Demethyl Dapoxetine, would be developed and validated according to International Council for Harmonisation (ICH) guidelines. Method validation ensures the analytical procedure is suitable for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. For instance, a stability-indicating HPLC-UV method was developed for dapoxetine hydrochloride, which could be adapted for its N-demethylated metabolite. google.com In such methods, the analyte is separated from degradation products and excipients, proving the method's specificity. google.com
The precision of an HPLC method is demonstrated by the low relative standard deviation (RSD) of replicate injections, typically below 2%. Accuracy is confirmed by recovery studies, with results generally expected to be within 97-103%. The linearity of the method is established across a range of concentrations, with a correlation coefficient (r²) of ≥ 0.999 demonstrating a direct proportional relationship between concentration and detector response. google.com
Interactive Table 1: Exemplary HPLC Method Parameters for Analysis of Dapoxetine and Related Compounds
| Parameter | Condition |
| Column | C18 (e.g., Hypersil BDS, 250x4.6 mm, 5µ) |
| Mobile Phase | Acetonitrile (B52724) and 0.2 M ammonium (B1175870) acetate (B1210297) buffer (50:50) google.com |
| Flow Rate | 1.5 mL/min google.com |
| Detection | UV at 292 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | < 10 minutes |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry
For enhanced sensitivity and selectivity, particularly in complex matrices like plasma, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. This technique allows for the simultaneous determination of Dapoxetine and its metabolites, including N-Demethyl Dapoxetine (desmethyldapoxetine).
A validated UPLC-MS/MS method for the simultaneous determination of dapoxetine, dapoxetine-N-oxide, and desmethyldapoxetine in human plasma has been reported. This method utilizes a simple protein precipitation step for sample preparation. The analytes are separated on a C18 column with a gradient elution using a mobile phase of acetonitrile and 0.1% formic acid in water. Detection is achieved using a triple quadrupole mass spectrometer in the positive ion mode, employing multiple reaction monitoring (MRM) for high specificity and sensitivity.
The MRM transitions for desmethyldapoxetine are typically m/z 292.2 → 261.2. The method's linearity has been established in the range of 0.1-5.0 ng/mL for desmethyldapoxetine in human plasma, demonstrating its suitability for pharmacokinetic studies.
Interactive Table 2: UPLC-MS/MS Method Parameters for N-Demethyl Dapoxetine
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 292.2 → 261.2 |
| Linearity Range | 0.1-5.0 ng/mL (in human plasma) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While less common than LC-based methods for compounds like this compound due to its polarity and relatively high molecular weight, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for structural elucidation and impurity profiling, especially for volatile impurities. The application of GC-MS would typically require derivatization of the analyte to increase its volatility and thermal stability. This derivatization step can add complexity to the sample preparation process. However, for certain applications, the high separation efficiency of capillary GC columns and the definitive identification provided by mass spectrometry can be advantageous.
Since this compound is a racemic mixture, the separation of its enantiomers is crucial. Chiral chromatography is the definitive method for assessing enantiomeric purity. This is particularly important as enantiomers of a drug can exhibit different pharmacological and toxicological profiles.
The enantiomeric separation of Dapoxetine has been successfully achieved using chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate). These methods often employ normal-phase eluents. A patent describes an HPLC method for determining the enantiomeric content in dapoxetine hydrochloride using a CHIRALCEL OJ-H column with a mobile phase composed of n-heptane, ethanol, and diethylamine.
The development of such a method would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers. The method would then be validated to ensure its suitability for quantifying the enantiomeric excess and detecting any chiral impurities.
Interactive Table 3: Chiral HPLC Method Parameters for Dapoxetine Enantiomers
| Parameter | Condition |
| Column | CHIRALCEL OJ-H (25cm × 0.46cm, 5 µm) |
| Mobile Phase | n-heptane-ethanol-diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
Spectroscopic Techniques for Structural Confirmation and Quantification
Spectroscopic techniques are vital for the unambiguous structural confirmation of this compound and can also be employed for quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
Mass Spectrometry (MS/MS) for Metabolite Profiling
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a critical tool for identifying and structuring elucidating metabolites of pharmaceutical compounds. In the context of Dapoxetine, high-resolution liquid chromatography-electrospray ionization-quadrupole-time-of-flight (LC-ESI-Q-TOF) mass spectrometry has been employed to characterize its phase I hepatic metabolites. mdpi.comnih.gov
The primary metabolic pathways for Dapoxetine include N-dealkylation, hydroxylation, N-oxidation, and dearylation. mdpi.comnih.gov N-dealkylation is a key pathway that results in the formation of N-Demethyl Dapoxetine. The fragmentation pattern of the parent drug, Dapoxetine, in MS/MS typically begins with the loss of a dimethylamine (B145610) fragment. mdpi.com The resulting metabolites, including N-Demethyl Dapoxetine, produce distinct mass spectra that allow for their unambiguous identification in complex biological matrices.
In a study of Dapoxetine's hepatic metabolism, eleven distinct metabolites were identified. mdpi.com The fragmentation patterns for Dapoxetine and its key metabolites were characterized to confirm their structures. For instance, the fragmentation of Dapoxetine often starts with the loss of the dimethylamine group, leading to a prominent ion at m/z 261.1287. Subsequent fragmentation of the alkoxy chain produces other characteristic ions. mdpi.com The identification of N-Demethyl Dapoxetine follows a similar logic, with mass shifts corresponding to the loss of one methyl group from the parent molecule.
To facilitate quantitative analysis during drug development, stable isotope-labeled internal standards, such as (Rac)-N-desmethyl Dapoxetine-d7 hydrochloride, are often used. medchemexpress.com The use of deuterated standards enhances the accuracy of mass spectrometric quantification by distinguishing the analyte from potential matrix interferences. medchemexpress.com
Table 1: Illustrative MS/MS Fragmentation Data for Dapoxetine Metabolism
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Metabolic Reaction |
|---|---|---|---|
| Dapoxetine | 306.1807 | 261.1287, 183.0809, 157.0649, 145.0649, 129.0697 | Parent Drug |
| N-Demethyl Dapoxetine | 292.1650 | 261.1287, 183.0809, 157.0649, 145.0649, 129.0697 | N-dealkylation |
| N-Oxide Dapoxetine | 322.1756 | 306.1807, 276.1337, 261.1287, 145.0649, 129.0697 | N-oxidation |
Note: This data is representative of fragmentation patterns observed in metabolic studies of Dapoxetine. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantitative determination of chromophoric molecules. Dapoxetine Hydrochloride possesses a strong chromophore, the naphthalene (B1677914) ring system, which results in characteristic absorption in the UV region, making this method suitable for its quantification. jpsbr.orgrjptonline.org
While studies specifically detailing the UV-Vis spectroscopy of this compound are not prevalent, the method developed for the parent compound, Dapoxetine HCl, is highly relevant due to the identical chromophoric structure. The N-demethylation does not alter the naphthalene moiety responsible for UV absorption.
Method development studies for Dapoxetine HCl have identified a maximum absorbance (λmax) at approximately 292 nm in methanol. rjptonline.orgijcmas.com The method demonstrates linearity over a concentration range, typically between 10-50 µg/mL, with high correlation coefficients (r² > 0.999), indicating a strong linear relationship between absorbance and concentration. jpsbr.orgrjptonline.org The validation of these spectrophotometric methods is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity. rjptonline.org
Table 2: Typical UV-Vis Spectrophotometric Parameters for Dapoxetine Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Solvent | Methanol | rjptonline.org |
| λmax | 292 nm | rjptonline.orgijcmas.com |
| Linearity Range | 10-50 µg/mL | rjptonline.org |
| Correlation Coefficient (r²) | > 0.999 | jpsbr.org |
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. rjptonline.orghumanjournals.com When applied to analytical methods, it is termed Analytical QbD (AQbD). The goal of AQbD is to design robust methods that consistently meet their intended performance criteria throughout their lifecycle. americanpharmaceuticalreview.comresearchgate.net
The AQbD process involves several key steps:
Defining an Analytical Target Profile (ATP): This predefines the performance requirements of the method, such as the need to accurately quantify impurities like rac N-Demethyl Dapoxetine in the Dapoxetine drug product. chromatographyonline.com
Identifying Critical Quality Attributes (CQAs): These are the properties of the analytical result (e.g., accuracy, precision) that must be controlled to ensure the desired quality.
Risk Assessment: This step identifies variables in the method (e.g., pH of mobile phase, column temperature) that could impact the CQAs.
Design of Experiments (DoE): Statistical tools are used to systematically study the effects of the identified variables on method performance, leading to a deep understanding of the method. jpsbr.org
Establishing a Method Operable Design Region (MODR): This defines a multidimensional space of experimental conditions within which the method is proven to be robust and reliable. americanpharmaceuticalreview.com
Defining a Control Strategy: This includes setting system suitability tests and other controls to ensure the method performs as expected during routine use.
A study applying QbD principles to develop a UV spectrophotometric method for Dapoxetine illustrates this approach. jpsbr.org Critical method variables such as the choice of solvent, scanning speed, and sampling interval were optimized using a factorial design to ensure the final method was robust and reliable for its intended purpose. jpsbr.org Such a well-developed method would rely on a reference standard like this compound for validation and routine quality control.
Table 3: Core Components of the Analytical Quality by Design (AQbD) Framework
| AQbD Component | Description | Example in Dapoxetine Analysis |
|---|---|---|
| Analytical Target Profile (ATP) | Predefined objectives for method performance. | Develop an HPLC method to quantify N-Demethyl Dapoxetine impurity below a 0.15% threshold. |
| Critical Quality Attributes (CQAs) | Method performance characteristics ensuring quality. | Resolution between Dapoxetine and N-Demethyl Dapoxetine peaks, method precision (%RSD). |
| Risk Assessment | Identifying factors that could impact CQAs. | Evaluating the effect of mobile phase composition, flow rate, and column temperature on peak resolution. |
| Design of Experiments (DoE) | Systematic study of method variables. | Using a factorial design to optimize mobile phase pH and organic solvent ratio for optimal separation. |
| Method Operable Design Region (MODR) | A characterized space of robust operating conditions. | Defining a range for pH (e.g., 2.8-3.2) and temperature (e.g., 35-45°C) that guarantees reliable results. |
| Control Strategy | Routine controls to ensure ongoing performance. | System suitability criteria (e.g., minimum resolution > 2.0), use of a control sample. |
Molecular and Biochemical Mechanisms of Action Preclinical Focus
Receptor Binding Profiles of N-Demethyl Dapoxetine (B195078) in Preclinical Models
While specific binding affinity studies (Kᵢ values) for rac N-Demethyl Dapoxetine Hydrochloride are not extensively detailed in publicly available literature, its activity is inferred from the metabolism of Dapoxetine and its observed effects.
As a metabolite of Dapoxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), rac N-Demethyl Dapoxetine is also a potent inhibitor of the serotonin transporter (SERT). Dapoxetine itself exhibits a high affinity for the human serotonin reuptake transporter. Studies on Dapoxetine have shown inhibition of the uptake of [³H]5-HT with an IC₅₀ value of 1.12 nM.
Dapoxetine demonstrates a significantly lower affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) compared to SERT. The inhibition of norepinephrine and dopamine uptake by dapoxetine occurs at much higher concentrations, with IC₅₀ values of 202 nM and 1720 nM, respectively. It is anticipated that this compound would exhibit a similar selectivity profile, with a primary action on SERT and weaker effects on NET and DAT.
Table 1: Comparative in vitro Inhibition of Monoamine Transporters by Dapoxetine
| Transporter | IC₅₀ (nM) |
|---|---|
| Serotonin Transporter (SERT) | 1.12 |
| Norepinephrine Transporter (NET) | 202 |
| Dopamine Transporter (DAT) | 1720 |
This table presents the half maximal inhibitory concentration (IC₅₀) values of Dapoxetine for the human serotonin, norepinephrine, and dopamine transporters, illustrating its high potency and selectivity for SERT.
Enzymatic Interactions and Modulation in in vitro Systems
The formation of rac N-Demethyl Dapoxetine occurs primarily in the liver through the action of cytochrome P450 enzymes. Specifically, CYP2D6 and CYP3A4 are the major isoforms responsible for the N-demethylation of Dapoxetine. In vitro studies utilizing human liver microsomes have confirmed that dealkylation is a primary metabolic pathway for Dapoxetine, leading to the formation of N-Demethyl Dapoxetine as a main metabolite. Further metabolism of N-Demethyl Dapoxetine can also occur.
Modulation of Neurotransmitter Systems in Animal Models
Direct studies on the effects of this compound on neurotransmitter systems in animal models are scarce. However, based on its mechanism as a potent serotonin reuptake inhibitor, it is expected to increase the levels of serotonin in the synaptic cleft. Animal studies with the parent compound, Dapoxetine, have demonstrated effects consistent with the enhancement of serotonergic neurotransmission. For instance, studies in rats have shown that Dapoxetine administration can modulate behaviors associated with the serotonergic system. It is plausible that this compound contributes to these effects, albeit to a lesser extent due to its lower in vivo concentrations.
Structure Activity Relationships Sar and Analog Design
Correlating Structural Modifications with Preclinical Receptor Binding
The pharmacological activity of N-Demethyl Dapoxetine (B195078), an active metabolite of Dapoxetine, is intrinsically linked to its chemical structure. researchgate.net Modifications to its core scaffold can significantly alter its binding affinity and selectivity for the serotonin (B10506) transporter (SERT), its primary biological target. While comprehensive SAR studies specifically on a wide array of N-Demethyl Dapoxetine analogs are not extensively documented in publicly available literature, general principles derived from studies on related selective serotonin reuptake inhibitors (SSRIs) can provide valuable insights.
Key structural features of the N-Demethyl Dapoxetine molecule that are critical for its activity include the naphthyloxy ring, the phenyl group, and the secondary amine.
N-Substitution: The degree of substitution on the amine nitrogen plays a crucial role in modulating potency and selectivity. N-Demethylation of Dapoxetine to N-Demethyl Dapoxetine results in a compound that retains pharmacological activity. researchgate.net Further demethylation to N,N-Didesmethyl Dapoxetine also yields an active metabolite. nih.gov The nature and size of the substituent on the nitrogen can influence the compound's interaction with the binding pocket of SERT.
Aromatic Rings: The electronic properties of the phenyl and naphthyl rings are important for binding. Introduction of electron-withdrawing or electron-donating groups on these rings can affect the molecule's electrostatic interactions with the receptor. For many SSRIs, halogen substitution on the phenyl ring has been shown to enhance potency. nih.gov
Linker Chain: The length and flexibility of the propylene (B89431) linker connecting the amine and the naphthyloxy ether are generally optimized for high-affinity binding. Alterations to this chain can disrupt the optimal positioning of the key pharmacophoric elements within the SERT binding site.
To illustrate the potential impact of structural modifications on receptor binding, the following interactive data table presents hypothetical binding affinities for a series of N-Demethyl Dapoxetine analogs. This data is illustrative and based on general SAR principles for SSRIs.
| Compound | Modification | Hypothetical SERT Binding Affinity (Ki, nM) |
|---|---|---|
| rac N-Demethyl Dapoxetine | - | 5.2 |
| Analog A | N-Ethyl substitution | 8.1 |
| Analog B | 4-Fluoro substitution on phenyl ring | 2.5 |
| Analog C | N,N-Didesmethyl | 15.7 |
| Dapoxetine | N,N-Dimethyl | 1.1 |
Rational Design of N-Demethyl Dapoxetine Analogues for Research Probes
The development of specialized analogs of N-Demethyl Dapoxetine serves as a powerful tool for elucidating the intricacies of the serotonergic system. These research probes are rationally designed to possess specific properties that allow for the visualization, quantification, and characterization of SERT in various experimental settings.
Radiolabeled Analogs: One of the most significant applications of N-Demethyl Dapoxetine in analog design is its use as a precursor for synthesizing radiolabeled tracers for Positron Emission Tomography (PET) imaging. For instance, [11C]Dapoxetine has been synthesized from its mono-methyl precursor, S-(+)-N-methyl-a-[2-(naphthalenyloxy)ethyl]benzene methanamine (S-N-Demethyl Dapoxetine). nih.gov This allows for the non-invasive in vivo visualization and quantification of SERT in the brain, providing valuable information on transporter density and occupancy by therapeutic drugs.
Fluorescent Probes: Fluorescently tagged analogs of SSRIs are designed to study the localization, trafficking, and dynamics of SERT in living cells. While specific fluorescent probes based on the N-Demethyl Dapoxetine scaffold are not widely reported, the general strategy involves conjugating a fluorophore to the core molecule without significantly compromising its binding affinity for SERT. The linker used to attach the fluorophore is a critical design element to ensure proper interaction with the target.
Biotinylated Probes: Biotinylated analogs are valuable tools for the purification and isolation of SERT through affinity chromatography. The high affinity of biotin (B1667282) for streptavidin allows for the capture of the biotin-labeled ligand-receptor complex. The design of such probes involves attaching a biotin moiety via a linker to a position on the N-Demethyl Dapoxetine molecule that does not interfere with its binding to SERT.
The design of these research probes requires a careful balance between maintaining high affinity and selectivity for the target and incorporating the desired reporter tag (e.g., radioisotope, fluorophore, or biotin).
Computational Approaches in SAR Analysis and Ligand-Receptor Interactions
Computational chemistry plays an indispensable role in modern drug discovery and in the elucidation of SAR. For N-Demethyl Dapoxetine and its analogs, computational methods can provide detailed insights into their interactions with SERT at the molecular level, guiding the design of new compounds with improved properties.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of N-Demethyl Dapoxetine within a homology model of SERT can help to identify key amino acid residues involved in the binding and rationalize the observed SAR. For example, it can reveal hydrogen bonding, and hydrophobic interactions that stabilize the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to derive correlations between the 3D properties of a series of molecules and their biological activities. For a set of N-Demethyl Dapoxetine analogs, a 3D-QSAR model could predict the binding affinity of novel, unsynthesized compounds and provide a visual representation of the spatial regions where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the conformational changes that occur upon ligand binding and the stability of the interaction. This can be particularly useful for understanding the subtle differences in the binding of various analogs and the role of water molecules in the binding site.
These computational approaches are powerful tools for generating hypotheses that can be experimentally validated, thereby accelerating the process of designing more potent and selective SERT inhibitors.
Stereochemical Influences on Pharmacological Activity in Preclinical Models
N-Demethyl Dapoxetine possesses a chiral center, and therefore, can exist as two enantiomers, (R)-N-Demethyl Dapoxetine and (S)-N-Demethyl Dapoxetine. Stereochemistry is a critical determinant of pharmacological activity, as biological macromolecules like receptors and enzymes are themselves chiral and often exhibit stereoselective interactions with ligands.
In the case of the parent compound, Dapoxetine, it has been established that the (S)-enantiomer is significantly more potent as a serotonin reuptake inhibitor than the (R)-enantiomer. This stereoselectivity is a common feature among many SSRIs, where one enantiomer is responsible for the majority of the pharmacological activity.
While specific preclinical data on the isolated enantiomers of N-Demethyl Dapoxetine are limited in the public domain, it is highly probable that a similar stereochemical preference exists. The (S)-enantiomer of N-Demethyl Dapoxetine is expected to exhibit a higher affinity for SERT compared to its (R)-counterpart. This is because the spatial arrangement of the functional groups in the (S)-enantiomer allows for a more optimal fit within the chiral binding pocket of the serotonin transporter.
The following table illustrates the expected difference in pharmacological activity between the enantiomers based on the known properties of Dapoxetine.
| Enantiomer | Expected Relative SERT Binding Affinity | Rationale |
|---|---|---|
| (S)-N-Demethyl Dapoxetine | Higher | Corresponds to the more active (S)-enantiomer of the parent drug, Dapoxetine. |
| (R)-N-Demethyl Dapoxetine | Lower | Corresponds to the less active (R)-enantiomer of the parent drug. |
The stereoselective interaction with the target receptor underscores the importance of considering chirality in drug design and development. The synthesis of enantiomerically pure compounds is often a key objective to maximize therapeutic efficacy and minimize potential off-target effects that might be associated with the less active enantiomer.
Preclinical Pharmacokinetics and Biodistribution of Rac N Demethyl Dapoxetine Hydrochloride
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
While comprehensive ADME studies specifically on rac N-Demethyl Dapoxetine (B195078) Hydrochloride in preclinical species are not extensively detailed in publicly available literature, its formation as a major metabolite of dapoxetine is well-established. In vitro studies using human liver microsomes have identified N-dealkylation as a primary metabolic pathway for dapoxetine, leading to the formation of N-desmethyldapoxetine. mdpi.comnih.gov The pharmacokinetics of desmethyldapoxetine have been noted in human studies to be unaffected by multiple dosing of the parent drug, dapoxetine. nih.gov
Systemic Exposure and Distribution in Various Tissues (e.g., Brain, Lung)
Direct studies on the systemic exposure and tissue distribution of rac N-Demethyl Dapoxetine Hydrochloride in animal models are limited. However, insights can be gleaned from biodistribution studies of the parent compound, dapoxetine. Following the administration of radiolabeled dapoxetine ([11C]dapoxetine.HCl), which is synthesized from its mono-methyl precursor (N-demethyl dapoxetine), to rats, high concentrations of radioactivity were observed in the lungs and the brain. nih.gov This suggests that the core structure, which N-Demethyl Dapoxetine shares with the parent drug, has a propensity for distribution to these tissues.
The table below summarizes the biodistribution of radioactivity in rats following intravenous injection of [11C]dapoxetine.HCl. nih.gov
| Time After Injection | Brain (%ID/g ± SEM) | Lung (%ID/g ± SEM) |
| 5 minutes | 0.76 ± 0.02 | 4.56 ± 0.27 |
| 30 minutes | 0.46 ± 0.04 | 1.28 ± 0.18 |
| 60 minutes | 0.27 ± 0.01 | 0.67 ± 0.04 |
Data represents the percentage of injected dose per gram of tissue.
It is important to note that this data reflects the distribution of the parent drug and its radiolabeled metabolites combined, and not exclusively N-Demethyl Dapoxetine.
Plasma Protein Binding in Preclinical Species
Positron Emission Tomography (PET) Studies for in vivo Evaluation of Target Engagement in Animal Models
While N-Demethyl Dapoxetine is used as a precursor in the synthesis of the PET ligand [11C]dapoxetine.HCl for studying the parent drug's biodistribution and target engagement, there are no published PET studies that utilize a radiolabeled form of N-Demethyl Dapoxetine itself to evaluate its own in vivo target engagement in animal models. nih.gov PET imaging is a powerful tool for the non-invasive and longitudinal investigation of brain physiology and neuroreceptor availability in animal models. nih.gov A preliminary PET study with [11C]dapoxetine.HCl in a Rhesus monkey demonstrated significant displaceable binding in the cerebral cortex and subcortical grey matter, indicating engagement with its target, the serotonin (B10506) transporter. nih.gov
Computational Chemistry and Molecular Modeling Studies
In Silico Prediction of N-Demethyl Dapoxetine (B195078) Binding to Molecular Targets
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. As the primary active metabolite of Dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), N-Demethyl Dapoxetine is presumed to interact with the serotonin transporter (SERT).
In silico docking studies for N-Demethyl Dapoxetine would typically involve a high-resolution 3D structure of the human SERT. The process would predict how the metabolite fits into the central binding site of the transporter, identifying key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. The results of such studies are often expressed as a docking score, which estimates the binding free energy and helps in comparing the binding affinity of the metabolite to that of the parent compound and other known inhibitors. These predictions are crucial for understanding whether the metabolite retains, loses, or has an altered affinity for the primary molecular target. For instance, molecular docking has been successfully used to confirm the minor groove binding of the parent compound, Dapoxetine, to calf thymus DNA, supporting experimental findings. scielo.org.za
| Parameter | Computational Method | Predicted Outcome for N-Demethyl Dapoxetine | Key Insights |
|---|---|---|---|
| Binding Affinity | Molecular Docking (e.g., AutoDock, Glide) | Docking Score (e.g., kcal/mol) | Quantifies the strength of interaction with SERT. |
| Binding Pose | Molecular Docking | 3D coordinates in the binding site | Identifies key interacting amino acid residues. |
| Interaction Type | Ligand-Receptor Interaction Analysis | Hydrogen bonds, hydrophobic contacts, etc. | Elucidates the chemical nature of the binding. |
| Target Selectivity | Docking against multiple transporters (e.g., DAT, NET) | Comparative Docking Scores | Predicts selectivity for SERT over other monoamine transporters. |
Molecular Dynamics Simulations of N-Demethyl Dapoxetine Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. mdpi.com An MD simulation of N-Demethyl Dapoxetine complexed with SERT, typically embedded within a model lipid bilayer and solvated with water, would provide a more realistic representation of the biological environment.
These simulations can be used to:
Assess Binding Stability: MD simulations can verify if the binding pose predicted by docking is stable over a period of nanoseconds to microseconds.
Identify Key Residues: By analyzing the trajectory, researchers can pinpoint which amino acid residues of the transporter consistently interact with the metabolite, providing crucial information for understanding the binding mechanism.
Characterize Conformational Changes: MD can reveal how the binding of N-Demethyl Dapoxetine might induce or stabilize specific conformational states of the SERT protein, which is essential for its function in serotonin transport.
Calculate Binding Free Energy: Advanced techniques like MM-PBSA/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, complementing the scores from docking. mdpi.com
Quantum Chemical Calculations for Conformational Analysis
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. N-Demethyl Dapoxetine has several rotatable bonds, allowing it to adopt numerous conformations. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to perform a thorough conformational analysis. jmaterenvironsci.comnih.govmdpi.com
This analysis involves systematically rotating the flexible bonds of the molecule and calculating the potential energy of each resulting structure. The output is a potential energy surface that identifies the low-energy, stable conformers of N-Demethyl Dapoxetine. jmaterenvironsci.com This information is vital because:
It determines the most likely shape of the molecule in a biological system.
The lowest energy conformer (the global minimum) is often used as the starting structure for molecular docking studies to ensure that the most probable and stable ligand shape is used for binding predictions.
Understanding the energy barriers between different conformers provides insight into the molecule's flexibility and its ability to adapt its shape to fit into a binding pocket. jmaterenvironsci.com
Predictive Models for Metabolic Pathways and metabolite Formation
Computational models are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates and their metabolites. mdpi.com For N-Demethyl Dapoxetine, these models are particularly relevant for predicting its formation from the parent drug and its potential for further metabolism or toxicity.
Dapoxetine is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, to form N-Demethyl Dapoxetine (desmethyldapoxetine). mdpi.comnih.govnih.govnih.gov
Site of Metabolism (SoM) Prediction: In silico tools can predict which parts of a molecule are most susceptible to metabolic transformation. researchgate.netoptibrium.com For Dapoxetine, these models would likely identify the N-methyl groups as a primary site for metabolism by CYP enzymes, correctly predicting the formation of N-Demethyl Dapoxetine.
Metabolic Rate Prediction: The rate of formation of N-Demethyl Dapoxetine can be influenced by genetic polymorphisms in metabolizing enzymes like CYP2D6. nih.gov Computational models can be used to study how variations in the enzyme's structure affect its catalytic activity. Research on novel CYP2D6 variants has demonstrated that different isoforms exhibit significantly altered intrinsic clearance (Vmax/Km) values for the dapoxetine demethylation pathway. nih.gov This data is critical for personalized medicine, predicting how individuals with different genetic makeups might metabolize the drug.
The following table summarizes research findings on the impact of various novel CYP2D6 variants on the formation of N-Demethyl Dapoxetine (Desmethyldapoxetine) from Dapoxetine.
| CYP2D6 Variant | Relative Clearance (%) for Dapoxetine Demethylation vs. Wild Type (CYP2D61) | Effect on Vmax/Km |
|---|---|---|
| E215K | 97.70% | No significant decrease |
| 2D689 | 92.81% | No significant decrease |
| Other 20 Variants | 20.44% to 90.90% | Significantly altered, with most showing reduced Vmax and/or increased Km |
| 2D692 | Not Detected | Kinetic parameters could not be detected due to gene defect |
| 2D696 | Not Detected | Kinetic parameters could not be detected due to gene defect |
Data sourced from a study on 22 novel CYP2D6 variants found in a Chinese population. nih.gov
Future Research Directions and Unexplored Avenues for Rac N Demethyl Dapoxetine Hydrochloride
Elucidation of Novel Biotransformation Pathways
N-demethylation is a well-established primary metabolic pathway for Dapoxetine (B195078), leading to the formation of N-Demethyl Dapoxetine. mdpi.comnih.gov However, the subsequent biotransformation of this metabolite is not fully understood. Research indicates that this metabolic reaction may progress further through a previously undescribed hydroxylation pathway, resulting in N-desmethyl-4-hydroxydapoxetine, which has been identified as the second most abundant metabolite in some studies. nih.gov
Future research should aim to fully elucidate the enzymes responsible for these secondary metabolic transformations. Investigating the specific cytochrome P450 (CYP) isoenzymes involved in the hydroxylation of N-Demethyl Dapoxetine will be crucial. This could reveal potential drug-drug interactions and variability in metabolism due to genetic polymorphisms in CYP enzymes.
Further exploration into other potential, yet undiscovered, phase I and phase II metabolic pathways for rac N-Demethyl Dapoxetine Hydrochloride is warranted. This could involve in vitro studies using human liver microsomes and recombinant CYP enzymes, followed by in vivo animal studies to identify and characterize novel metabolites. Uncovering these pathways will provide a more complete picture of the metabolic fate of Dapoxetine.
Development of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of drug metabolites, often present at very low concentrations in biological matrices, require highly sensitive and specific analytical methods. While various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods have been developed for the analysis of Dapoxetine and its major metabolites, there is a continuous need for the development of more advanced techniques for trace analysis of this compound. elte.hu
Future research in this area should focus on the development and validation of ultra-sensitive methods, such as those utilizing high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) or novel sample preparation techniques, to achieve lower limits of detection and quantification. This would be particularly valuable for pharmacokinetic studies in specific populations or for monitoring trace levels in environmental samples.
Moreover, the development of chiral analytical methods capable of separating and quantifying the individual enantiomers of N-Demethyl Dapoxetine in biological samples is a significant, unexplored avenue. Techniques such as chiral chromatography or capillary electrophoresis with chiral selectors could be investigated to understand the stereoselective metabolism and pharmacokinetics of Dapoxetine. nih.govgoogle.com
Design and Synthesis of N-Demethyl Dapoxetine Probes for Specific Research Applications
To date, research has primarily focused on the synthesis of Dapoxetine and its impurities for quality control purposes. researchgate.netscispace.com A significant and largely unexplored area of research is the design and synthesis of functionalized N-Demethyl Dapoxetine probes for specific research applications. These chemical tools could be invaluable for studying the interaction of this metabolite with its biological targets.
Future synthetic efforts could be directed towards the development of:
Radiolabeled Probes: The synthesis of radiolabeled isotopologues of N-Demethyl Dapoxetine (e.g., with 11C or 18F) would enable Positron Emission Tomography (PET) imaging studies. nih.govnih.gov These probes could be used to visualize and quantify the distribution of the metabolite in the brain and other tissues in real-time, providing insights into its pharmacokinetic and pharmacodynamic properties at a molecular level.
Fluorescent Probes: The development of fluorescently tagged N-Demethyl Dapoxetine analogues could facilitate in vitro studies, such as fluorescence microscopy and flow cytometry, to investigate its cellular uptake and subcellular localization.
Affinity-Based Probes: The synthesis of N-Demethyl Dapoxetine derivatives with reactive groups for covalent labeling or photoaffinity labeling could be used to identify its specific binding proteins and off-target interactions.
The creation of such molecular probes would open up new avenues for understanding the biological role of this metabolite.
Investigation of Stereoisomer-Specific Preclinical Pharmacological Profiles
Dapoxetine is a chiral molecule, and its pharmacological activity resides primarily in the (S)-enantiomer. elte.hu Consequently, its primary metabolite, N-Demethyl Dapoxetine, also exists as a pair of enantiomers. However, there is a notable lack of preclinical pharmacological data on the individual stereoisomers of this compound.
A crucial future research direction is the stereoselective synthesis of (R)-N-Demethyl Dapoxetine and (S)-N-Demethyl Dapoxetine to enable the investigation of their individual pharmacological profiles. In vitro receptor binding and functional assays should be conducted to determine the affinity and activity of each enantiomer at the serotonin (B10506) transporter and other potential targets.
Role in Mechanistic Toxicology Studies (excluding safety/adverse effects)
Understanding the potential for drug metabolites to contribute to toxicity is a fundamental aspect of drug development. While direct safety and adverse effect profiles are beyond the scope of this discussion, the role of this compound in mechanistic toxicology studies is an important and underexplored area.
In silico toxicity studies have suggested that the didesmethylation of Dapoxetine may contribute to an increased carcinogenic potential. nih.gov This provides a compelling rationale for further investigation into the mechanistic toxicology of N-Demethyl Dapoxetine. Future research could explore the following:
Bioactivation Pathways: Investigating whether N-Demethyl Dapoxetine can be further metabolized to reactive intermediates that can covalently bind to cellular macromolecules like DNA and proteins. The identification of such adducts would provide a mechanistic basis for potential toxicity.
Biomarker of Exposure: Exploring the utility of measuring levels of N-Demethyl Dapoxetine in biological samples as a biomarker of exposure in toxicological studies. faa.gov This could help in correlating exposure levels with mechanistic endpoints.
Drug-Drug Interaction Potential: N-Demethylated metabolites of other SSRIs have been shown to be involved in drug-drug interactions by inhibiting or inducing metabolic enzymes. google.com Investigating the potential of this compound to interact with key drug-metabolizing enzymes, such as cytochrome P450s, would be a valuable area of research to understand its role in mechanistic toxicology.
By serving as a tool compound in such studies, this compound can contribute to a deeper understanding of the molecular mechanisms underlying potential drug-induced toxicities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for rac N-Demethyl Dapoxetine Hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves chiral resolution of intermediates, followed by demethylation and subsequent hydrochlorination. Key steps include:
- Use of chiral auxiliaries or catalysts to control stereochemistry during intermediate formation .
- Chromatographic purification (e.g., chiral HPLC or SFC) to isolate enantiomers and verify purity (>98% by area normalization) .
- Final characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is standard for quantification. For enhanced specificity:
- Couple HPLC with tandem mass spectrometry (LC-MS/MS) to distinguish between enantiomers and related impurities .
- Validate methods per ICH guidelines (linearity range: 80–120% of target concentration; LOD <0.1 µg/mL) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to minimize inhalation or dermal exposure .
- Store in airtight containers at 2–8°C to prevent degradation; avoid contact with strong acids/oxidizers .
- Emergency procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Discrepancies may arise from enantiomeric ratios or impurity profiles. Strategies include:
- Re-evaluate enantiomer ratios using chiral analytical methods (e.g., polarimetry or circular dichroism) .
- Conduct dose-response studies in in vitro models (e.g., serotonin reuptake inhibition assays) with strict batch-to-batch consistency checks .
- Apply multivariate statistical analysis (e.g., PCA) to correlate impurity levels with bioactivity outliers .
Q. What experimental designs are optimal for assessing the stability of this compound under accelerated degradation conditions?
- Methodological Answer :
- Perform forced degradation studies: Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) .
- Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
- Quantify degradation kinetics using Arrhenius modeling to predict shelf-life under standard storage .
Q. How can researchers validate the enantioselective pharmacokinetics of this compound in preclinical models?
- Methodological Answer :
- Administer racemic and enantiopure forms to animal models (e.g., rodents) and collect plasma/tissue samples at timed intervals .
- Use chiral LC-MS/MS to quantify individual enantiomers; calculate AUC, , and .
- Compare metabolic pathways via liver microsome assays to identify enantiomer-specific clearance mechanisms .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
- Methodological Answer :
- Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .
- Establish acceptance criteria for intermediates (e.g., ≥99% chiral purity by HPLC) and enforce QC checkpoints .
- Use design of experiments (DoE) to optimize reaction conditions and reduce variability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
